molecular formula C9H6N2O2S B066479 4-(1,2,3-Thiadiazol-4-yl)benzoic acid CAS No. 187999-31-1

4-(1,2,3-Thiadiazol-4-yl)benzoic acid

Cat. No. B066479
CAS RN: 187999-31-1
M. Wt: 206.22 g/mol
InChI Key: ZSLQSWJLGAVDIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(1,2,3-Thiadiazol-4-yl)benzoic acid can involve multiple steps, including the alkylation of precursors like 4-hydroxy benzoic acid and subsequent reactions to introduce the thiadiazole unit. For example, 4-n-propoxy benzoic acid was prepared by alkylation, followed by conversion to a thiadiazole derivative through reactions with thiosemicarbazide in the presence of phosphorus oxychloride, highlighting a method for introducing the thiadiazole moiety into benzoic acid derivatives (Azeez & Hamad, 2017).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be intricate, with specific interactions affecting their organization within different environments. For instance, spectroscopic studies on thiadiazole compounds have shown that their molecular organization can significantly influence their properties, such as fluorescence, depending on their aggregation state and interactions with surrounding molecules (Kluczyk et al., 2016).

Chemical Reactions and Properties

Thiadiazole compounds can undergo various chemical reactions, leading to the formation of different products based on the reaction conditions and the presence of specific functional groups. For example, the reaction of thiadiazole derivatives with an oxidant in the presence of a base can lead to the formation of benzo[b]thiophene derivatives through intramolecular pathways (Teplyakov et al., 2013).

Scientific Research Applications

1. Applications in Dye-Sensitized Solar Cells

4-(1,2,3-Thiadiazol-4-yl)benzoic acid derivatives have been extensively studied for their potential applications in dye-sensitized solar cells (DSSCs). These compounds, due to their strong electron-deficient character, can significantly lower the energy level of the lowest unoccupied molecular orbital (LUMO) and reduce the energy gap of dye molecules. This feature is crucial for enhancing the efficiency of DSSCs. In one study, a dye-sensitized solar cell utilizing a derivative of this compound achieved a power conversion efficiency of 10.0% under standard illumination conditions (Wang et al., 2016). Another study demonstrated the successful application of a derivative in a DSSC with a power conversion efficiency of 8% (Yang et al., 2016).

2. Synthesis and Characterization of Novel Compounds

Researchers have synthesized and characterized new series of compounds containing the 1,3,4-thiadiazole unit, derived from this compound. These efforts are crucial for advancing the understanding of these compounds and exploring their potential applications in various fields. For instance, a study focused on synthesizing aromatic Schiff bases containing the 1,3,4-thiadiazole unit and confirming their structures through spectroscopic methods (Azeez & Hamad, 2017).

3. Electrochemical and Optical Properties

This compound derivatives also exhibit notable electrochemical and optical properties, making them suitable for applications in electrochromic devices and organic solar cells. For example, a study on benzotriazole and benzothiadiazole-containing copolymers highlighted their potential as processable blue electrochromic polymers (Karakus et al., 2012).

4. Spectroscopic Studies on Molecular Organization

Spectroscopic studies have been conducted on compounds derived from this compound to understand their molecular organization. These studies are vital for comprehending how these compounds interact at the molecular level and their potential applications. A notable example is the investigation of the molecular organization of certain 1,3,4-thiadiazole group compounds in lipid bilayers (Kluczyk et al., 2016).

Future Directions

The future directions for research on “4-(1,2,3-Thiadiazol-4-yl)benzoic acid” and its derivatives could involve further exploration of their synthesis, chemical reactions, and biological activities . This could lead to the development of new pharmaceuticals and other useful compounds .

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to disrupt the bacterial cell membrane . This suggests that 4-(1,2,3-Thiadiazol-4-yl)benzoic acid may interact with its targets in a similar manner, leading to changes in cell function or viability.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent.

Result of Action

Related compounds have been shown to induce cell apoptosis , suggesting that this compound may have similar effects.

properties

IUPAC Name

4-(thiadiazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)7-3-1-6(2-4-7)8-5-14-11-10-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLQSWJLGAVDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380089
Record name 4-(1,2,3-Thiadiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187999-31-1
Record name 4-(1,2,3-Thiadiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,2,3-Thiadiazol-4-yl)benzoic acid
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